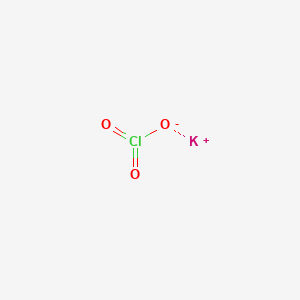
Potassium chlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium chlorate is an inorganic compound with the molecular formula KClO₃. In its pure form, it appears as a white crystalline solid. This compound is known for its strong oxidizing properties and has been widely used in various industrial applications, including safety matches, fireworks, and as a disinfectant .
Synthetic Routes and Reaction Conditions:
-
Liebig Process: This is the most common industrial method for producing this compound. In this process, chlorine gas is passed into hot calcium hydroxide, forming calcium chlorate. Potassium chloride is then added to precipitate this compound: [ 6 \text{Ca(OH)}_2 + 6 \text{Cl}_2 \rightarrow \text{Ca(ClO}_3\text{)}_2 + 5 \text{CaCl}_2 + 6 \text{H}_2\text{O} ] [ \text{Ca(ClO}_3\text{)}_2 + 2 \text{KCl} \rightarrow 2 \text{KClO}_3 + \text{CaCl}_2 ]
-
Electrolysis Method: this compound can also be produced by the electrolysis of potassium chloride. This method involves using carbon, platinum, or mixed metal oxide as the anode and titanium as the cathode in an aqueous solution of potassium chloride .
Types of Reactions:
-
Oxidation: this compound is a strong oxidizing agent. It decomposes upon heating to release oxygen gas and form potassium chloride: [ 2 \text{KClO}_3 \rightarrow 2 \text{KCl} + 3 \text{O}_2 ]
-
Reduction: In the presence of a reducing agent, this compound can be reduced to potassium chloride.
-
Decomposition: When heated in the presence of a catalyst like manganese dioxide, this compound decomposes more readily: [ 2 \text{KClO}_3 \xrightarrow{\text{MnO}_2} 2 \text{KCl} + 3 \text{O}_2 ]
Common Reagents and Conditions:
Catalysts: Manganese dioxide is commonly used to catalyze the decomposition of this compound.
Temperature: Decomposition typically occurs at temperatures above 400°C.
Major Products:
- Potassium Chloride (KCl)
- Oxygen Gas (O₂)
科学的研究の応用
Potassium chlorate has a wide range of applications in scientific research:
- Chemistry: It is used as an oxidizing agent in various chemical reactions and in the preparation of oxygen in laboratories.
- Biology: this compound is used in the induction of flowering in certain plants, such as longan, by promoting floral induction .
- Medicine: It has been used as a disinfectant in medical mouthwashes and dentifrices .
- Industry: this compound is used in the production of safety matches, fireworks, and explosives. It is also used in oxygen candles and chemical oxygen generators .
作用機序
Target of Action
Potassium chlorate (KClO3) is a compound that primarily targets combustible materials . It is a strong oxidizing agent, meaning it readily donates oxygen in reactions .
Mode of Action
The mode of action of this compound involves the liberation of oxygen. When ignited, this compound decomposes to produce potassium chloride and oxygen . This oxygen can then react with other substances. For example, in safety matches, the liberated oxygen ignites the combustible substances in the match head .
Biochemical Pathways
This compound doesn’t directly interact with biological pathways in the human body. For instance, potassium channels play a role in controlling biochemical pathways that regulate cell proliferation .
Pharmacokinetics
Potassium chloride, a related compound, is used in medicine to treat hypokalemia . Its absorption, distribution, metabolism, and excretion (ADME) properties would be determined by factors such as dosage form and patient-specific characteristics .
Result of Action
The primary result of this compound’s action is the production of oxygen and the subsequent ignition of combustible materials . In a biological context, the potassium and chloride ions could potentially affect various cellular processes, but the specific effects would depend on the concentrations and the specific biological system involved .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the decomposition of this compound is a thermal process that occurs at temperatures between 150-300°C . Additionally, the presence of a catalyst like manganese dioxide can facilitate the decomposition of this compound .
Safety and Hazards
Potassium chlorate is a strong oxidizer and may cause fire or explosion . It is harmful if swallowed or inhaled . It is toxic to aquatic life with long-lasting effects . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be mixed with combustibles .
Relevant Papers A paper titled “Effects of composition on the explosive properties of this compound and oils” discusses the effects of two types of oil (motor oil and cooking oil) and their ratios on the explosive properties of this compound and oil mixtures . The study found that these mixtures are capable of detonation and quite sensitive over a wide range of oil ratios, with sufficient power to cause damage in the vicinity .
類似化合物との比較
- Sodium Chlorate (NaClO₃)
- Potassium Perchlorate (KClO₄)
- Potassium Chlorite (KClO₂)
- Potassium Nitrate (KNO₃)
Comparison:
- Oxidizing Strength: Potassium chlorate is a strong oxidizing agent, similar to sodium chlorate and potassium perchlorate. potassium perchlorate is more stable and less reactive than this compound.
- Applications: While this compound is widely used in safety matches and fireworks, potassium perchlorate is preferred in applications requiring greater stability, such as in pyrotechnics and propellants .
This compound stands out due to its balance of strong oxidizing properties and relatively easy decomposition, making it suitable for a variety of industrial and scientific applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Potassium chlorate can be achieved through the process of electrolysis of a solution containing potassium chloride. The reaction takes place in an electrolytic cell with inert electrodes (such as platinum or carbon) and a source of direct current. The electrolysis process causes the potassium chloride to oxidize, and the resulting potassium chlorate precipitates out of the solution.", "Starting Materials": [ "Potassium chloride", "Water", "Direct current", "Inert electrodes (e.g. platinum or carbon)" ], "Reaction": [ "Prepare a solution of potassium chloride in water", "Place the solution in an electrolytic cell with inert electrodes", "Pass a source of direct current through the electrodes", "As the current flows, the chloride ions at the cathode will be reduced to chlorine gas", "At the anode, the chloride ions will be oxidized to form chlorate ions and oxygen gas", "The chlorate ions will then combine with potassium ions in the solution to form solid potassium chlorate", "Collect and dry the resulting potassium chlorate" ] } | |
CAS番号 |
3811-04-9 |
分子式 |
ClHKO3 |
分子量 |
123.56 g/mol |
IUPAC名 |
potassium;chlorate |
InChI |
InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4); |
InChIキー |
LVEGNRYEXNXVGQ-UHFFFAOYSA-N |
不純物 |
Potassium chlorate contains at least 99% KClO3 ... . |
SMILES |
[O-]Cl(=O)=O.[K+] |
正規SMILES |
OCl(=O)=O.[K] |
沸点 |
400 °C (decomposes) |
Color/Form |
Colorless, lustrous crystals or white granules or powder White monoclinic crystals |
密度 |
2.34 at 68 °F (USCG, 1999) 2.32 g/cu cm 2.3 g/cm³ |
melting_point |
680 °F (USCG, 1999) 368 °C |
| 3811-04-9 | |
物理的記述 |
Potassium chlorate appears as a white crystalline solid. Forms a very flammable mixture with combustible materials. Mixture may be explosive if combustible material is very finely divided. Mixture may be ignited by friction. Contact with strong sulfuric acid may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salts. May explode under prolonged exposure to heat or fire. Used to make matches, paper, explosives, and many other uses. Potassium chlorate, aqueous solution appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Ignites organic materials upon contact . DryPowder COLOURLESS CRYSTALS OR WHITE POWDER. |
ピクトグラム |
Oxidizer; Irritant; Environmental Hazard |
関連するCAS |
7790-93-4 (Parent) |
賞味期限 |
Stable under ordinary conditions of use and storage. |
溶解性 |
8.61 g/100 g water at 25 °C 1 g dissolves slowly in 16.5 ml water, 1.8 ml boiling water, about 50 ml glycerol; almost insol in alcohol SLIGHTLY SOL IN LIQUID AMMONIA; INSOL IN ACETONE; SOL IN ALKALIES In water, 70,000 mg/L at 25 °C Solubility in water, g/100ml: 7.3 |
同義語 |
chloric acid chloric acid, potassium salt potassium chlorate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)

![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B1238824.png)


![3-(4-((E)-2-[4-(Didecylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B1238828.png)
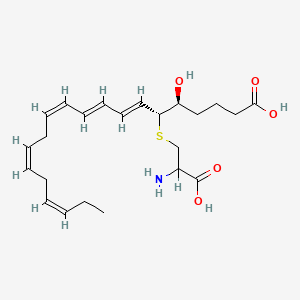
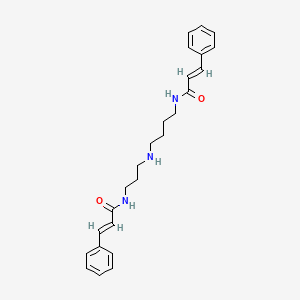


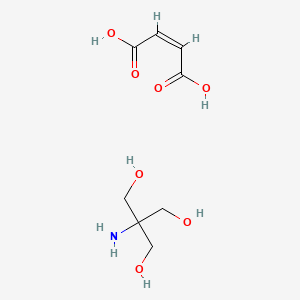

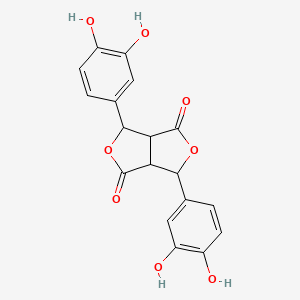
![2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid](/img/structure/B1238844.png)
